REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:8].[C:9](OC(=O)C)(=[O:11])C.[CH3:16][O:17]S([O-])(=O)=O.C([N+](CC)(CC)C)C>C(O)(=O)C>[CH3:9][O:11][CH:8]([O:17][CH3:16])[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[F:1] |f:2.3|
|
Name
|
|
Quantity
|
1013 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
675 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
triethylmethylammonium methyl sulfate
|
Quantity
|
338 g
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)[O-].C(C)[N+](C)(CC)CC
|
Name
|
|
Quantity
|
4727 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
COC(C1=C(C=CC=C1)F)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |